molecular formula C16H25NO B5153723 1-[4-(3-ethylphenoxy)butyl]pyrrolidine

1-[4-(3-ethylphenoxy)butyl]pyrrolidine

Cat. No.: B5153723
M. Wt: 247.38 g/mol
InChI Key: QYPZARWYPZKVGJ-UHFFFAOYSA-N
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Description

1-[4-(3-Ethylphenoxy)butyl]pyrrolidine is a pyrrolidine derivative featuring a 3-ethylphenoxybutyl side chain. Pyrrolidine-based compounds are widely studied for their pharmacological and chemical properties, including applications in drug discovery and organic synthesis. This compound’s structure combines a five-membered saturated nitrogen ring (pyrrolidine) with a phenoxyalkyl chain, which may influence its bioavailability, lipophilicity, and receptor interactions.

Properties

IUPAC Name

1-[4-(3-ethylphenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-2-15-8-7-9-16(14-15)18-13-6-5-12-17-10-3-4-11-17/h7-9,14H,2-6,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPZARWYPZKVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-ethylphenoxy)butyl]pyrrolidine typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-ethylphenol with an appropriate butyl halide under basic conditions to form 3-ethylphenoxybutane.

    Pyrrolidine Ring Introduction: The next step involves the reaction of 3-ethylphenoxybutane with pyrrolidine under nucleophilic substitution conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-ethylphenoxy)butyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[4-(3-ethylphenoxy)butyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(3-ethylphenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The phenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Key Observations :

  • Phenoxy vs.
  • In contrast, V-PYRRO/NO highlights the role of NO-releasing moieties in hepatoprotection .

Anticancer and Antimicrobial Potential

  • Chalcone Derivatives: Analogous pyrrolidine-azo compounds (e.g., 1-(4-[(E)-pyrrolidin-1-yldiazenyl]phenyl)ethanone derivatives) show moderate anticancer activity against MCF-7 and MDA-MB-468 cell lines (IC₅₀: 10–50 μM) and antibacterial effects against Staphylococcus aureus .
  • Dextromoramide: A morpholine-containing pyrrolidine derivative (1-[3-methyl-4-morpholino-2,2-diphenylbutyryl]pyrrolidine) is an opioid analgesic, emphasizing the role of nitrogen heterocycles in CNS-targeting drugs .

Comparison with Target Compound: The absence of azo or morpholine groups in 1-[4-(3-ethylphenoxy)butyl]pyrrolidine may limit its direct antimicrobial or analgesic effects but could favor alternative targets, such as neurotransmitter receptors or enzymes .

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